molecular formula C30H25N3O2S2 B11667110 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11667110
M. Wt: 523.7 g/mol
InChI Key: HYMSKPQGNMGULS-UHFFFAOYSA-N
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Description

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a methoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative.

    Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group through a nucleophilic substitution reaction.

    Formation of Dihydroquinazolinone Core: The final step involves the cyclization of the intermediate product to form the dihydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C30H25N3O2S2

Molecular Weight

523.7 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-benzyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C30H25N3O2S2/c1-35-26-16-15-21(17-22(26)19-36-30-32-25-13-7-8-14-27(25)37-30)28-31-24-12-6-5-11-23(24)29(34)33(28)18-20-9-3-2-4-10-20/h2-17,28,31H,18-19H2,1H3

InChI Key

HYMSKPQGNMGULS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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